molecular formula C9H18N2 B8619876 N-Cyclohexyl-N-methylethanimidamide CAS No. 45953-40-0

N-Cyclohexyl-N-methylethanimidamide

Cat. No.: B8619876
CAS No.: 45953-40-0
M. Wt: 154.25 g/mol
InChI Key: JUPYQVXSMQSJIH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methylethanimidamide is a chemical compound of interest in synthetic organic and medicinal chemistry research. Its structure, featuring cyclohexyl and methyl substituents on an ethanimidamide core, makes it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the development of novel pharmacologically active agents, such as neonicotinoid analogs, given the established activity of related N-heteroaromatic compounds . It also serves as a versatile building block in method development, including the exploration of new, sustainable peptide synthesis strategies that aim to minimize protecting groups and reduce environmental impact . The compound is provided with a comprehensive Certificate of Analysis to ensure identity and purity for reliable and reproducible research outcomes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

45953-40-0

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

N-cyclohexyl-N-methylethanimidamide

InChI

InChI=1S/C9H18N2/c1-8(10)11(2)9-6-4-3-5-7-9/h9-10H,3-7H2,1-2H3

InChI Key

JUPYQVXSMQSJIH-UHFFFAOYSA-N

Canonical SMILES

CC(=N)N(C)C1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Functional Groups Present
This compound Cyclohexyl, Methyl Ethanimidamide, Alkyl groups
N-cyclohexyl-N-hydroxy-N'-phenylmethanimidamide Cyclohexyl, Hydroxy, Phenyl Methanimidamide, Hydroxy, Aromatic
N-(carboxymethyl)cycloheximide Carboxymethyl, Cycloheximide Carboxylic acid, Cycloheximide
N-Hydroxyoctanamide Hydroxy, Octanamide Hydroxamic acid, Alkyl chain

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxy group in N-cyclohexyl-N-hydroxy-N'-phenylmethanimidamide increases polarity (PSA = 35.83 Ų) compared to the methyl group in the target compound, which likely reduces its LogP (predicted to be higher than 3.37 due to reduced polarity) .
  • Steric Effects : The bulky cyclohexyl and phenyl groups in the methanimidamide analog may hinder reactivity in coupling reactions, whereas the methyl group in the target compound offers steric flexibility.

Physicochemical Properties

Compound Name LogP PSA (Ų) Molecular Weight (g/mol)
This compound* ~3.5† ~30† ~167.3
N-cyclohexyl-N-hydroxy-N'-phenylmethanimidamide 3.37 35.83 245.3
N-Hydroxyoctanamide ~1.8‡ ~49‡ 173.2

*†Estimated based on substituent contributions.
‡Predicted using analogous hydroxamic acid data.

Key Findings :

  • The target compound’s methyl group likely enhances lipophilicity (higher LogP) compared to hydroxy-substituted analogs, favoring membrane permeability in biological systems.

Q & A

Q. How does storage condition variability affect its long-term stability?

  • Methodological Answer :
  • Stability Studies : Monitor degradation via accelerated aging (e.g., 40°C/75% RH for 6 months) with HPLC tracking .
  • Inert Atmosphere Storage : Use argon-filled vials to prevent oxidation of amine groups .

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